molecular formula C15H17NO3S B2711790 (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide CAS No. 1798400-02-8

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

Cat. No. B2711790
CAS RN: 1798400-02-8
M. Wt: 291.37
InChI Key: BZLGLYFWSVVPAN-SOFGYWHQSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide has shown promising applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In agriculture, it has been used as a plant growth regulator and insecticide. It has been found to promote plant growth and increase crop yield by regulating the expression of genes involved in plant growth and stress response. In material science, it has been used as a monomer for the synthesis of functional polymers and hydrogels. It has been found to have good mechanical properties and biocompatibility, making it suitable for biomedical applications.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide varies depending on its application. In medicine, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the p53 pathway, which induces apoptosis in cancer cells. In agriculture, it regulates the expression of genes involved in plant growth and stress response, leading to increased crop yield. In material science, it undergoes polymerization to form functional polymers and hydrogels with good mechanical properties and biocompatibility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide vary depending on its concentration and application. In medicine, it has been found to have anti-inflammatory and anti-cancer effects, but high concentrations can cause cytotoxicity and hepatotoxicity. In agriculture, it promotes plant growth and stress tolerance, but high concentrations can have phytotoxic effects. In material science, it forms functional polymers and hydrogels with good mechanical properties and biocompatibility.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, its limitations include its cytotoxicity at high concentrations, its potential environmental impact as an insecticide, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-cancer agent, including its efficacy in combination with other drugs. In agriculture, research is needed to optimize its use as a plant growth regulator and insecticide, including its effects on non-target organisms and the environment. In material science, further research is needed to optimize its use as a monomer for the synthesis of functional polymers and hydrogels, including its mechanical properties and biocompatibility. Overall, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide shows great potential for various applications and warrants further research.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide involves the reaction of furan-2-carboxylic acid with 2-amino-2-(5-methylthiophen-2-yl)ethanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to obtain the final product. This method has been optimized to yield high purity and yield of the product.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLGLYFWSVVPAN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

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